BenchChemオンラインストアへようこそ!

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Libraries

Unlock precise SAR exploration with 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its unique C6-Br/C2-Cl dihalogenation pattern provides chemoselective reactivity: the more reactive C6-Br bond enables mild Suzuki-Miyaura cross-coupling first, then C2-Cl activation allows sequential divergent derivatization for unsymmetrical 2,6-diaryl libraries. This single, halogen-rich building block bypasses core synthesis bottlenecks, directly accelerating kinase inhibitor (JAK3, SYK) discovery programs. Secure 95% purity research grade stock with worldwide shipping.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1638763-34-4
Cat. No. B1381277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS1638763-34-4
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC(=NC=C21)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11)
InChIKeyLINGCYUTYXJAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-34-4): A Dihalogenated Scaffold for Medicinal Chemistry and Kinase Inhibitor Synthesis


6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-34-4) is a heterocyclic organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol, featuring a fused pyrrole and pyrimidine ring system [1]. It is characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,3-d]pyrimidine core, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and kinase inhibitor libraries .

Why 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Simple Analogs: The Importance of a Defined Dihalogenation Pattern for Sequential Functionalization


Generic substitution of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine with other pyrrolo[2,3-d]pyrimidine derivatives is not feasible due to its specific dihalogenation pattern (Br at C6, Cl at C2). This precise substitution provides a unique scaffold that enables sequential, chemoselective cross-coupling reactions. Unlike mono-halogenated or differently dihalogenated analogs (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or 6-bromo-7H-pyrrolo[2,3-d]pyrimidine), the distinct reactivity difference between the C-Br and C-Cl bonds in this compound allows for controlled, stepwise derivatization, which is critical for constructing complex kinase inhibitor libraries and exploring structure-activity relationships (SAR) with high precision .

Quantitative Differentiation of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Reactivity and Utility Analysis for Procurement


Comparative Reactivity: Sequential Cross-Coupling Enabled by a Unique Br/Cl Dihalogenation Pattern

The differentiation claim is based on the compound's ability to serve as a key intermediate for sequential cross-coupling due to its dihalogenated scaffold. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position creates a distinct reactivity gradient. The C-Br bond is significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) than the C-Cl bond. This allows for a first, chemoselective functionalization at C6, followed by a second, independent functionalization at C2 under different reaction conditions. In contrast, the closely related analog 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine possesses two chlorine atoms with similar reactivity, leading to complex mixtures of mono- and di-substituted products or necessitating complex protection/deprotection strategies for sequential derivatization .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Libraries

Procurement Advantage: Direct Access to a Halogen-Rich Core for Parallel Synthesis of Kinase Inhibitor Libraries

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is explicitly marketed and utilized as a "halogen-rich core for parallel synthesis of kinase inhibitor libraries" . This direct procurement statement differentiates it from generic building blocks. While many pyrrolo[2,3-d]pyrimidines are available, this specific compound is positioned by commercial suppliers as a tool for generating focused libraries, indicating its established utility in medicinal chemistry campaigns targeting kinases. The compound's structure is central to the pyrrolo[2,3-d]pyrimidine scaffold, a well-known pharmacophore for kinase inhibition, as exemplified by its use in developing JAK3 and SYK dual inhibitors [1]. By procuring this specific dihalogenated intermediate, researchers bypass the initial synthetic step of installing the halogens in the correct positions on the core scaffold, accelerating the hit-to-lead process.

Kinase Inhibitor Discovery Parallel Synthesis Combinatorial Chemistry

Primary Application Scenarios for 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-34-4) Based on Demonstrated Utility


Synthesis of Unsymmetrical 2,6-Diarylpyrrolo[2,3-d]pyrimidine Libraries for Kinase SAR Exploration

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is the optimal starting material for the synthesis of 2,6-diarylpyrrolo[2,3-d]pyrimidine libraries. Its unique Br/Cl pattern allows for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling strategy. In the first step, the more reactive C6-Br bond is selectively coupled with an aryl boronic acid under mild conditions. Following this, the reaction conditions can be adjusted (e.g., by adding a more active catalyst or increasing temperature) to activate the C2-Cl bond for a second cross-coupling with a different aryl boronic acid. This approach, as inferred from general class reactivity [1] and the commercial positioning of the compound , provides a highly efficient and divergent route to unsymmetrical compounds for probing the structure-activity relationships of kinase targets.

Generation of Halogenated Pyrrolo[2,3-d]pyrimidine-Focused Kinase Inhibitor Libraries for Hit Identification

Medicinal chemistry groups focused on kinase inhibitor discovery can procure 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine as a core scaffold for the parallel synthesis of diverse, halogen-rich libraries. The compound is specifically offered by suppliers for this purpose [1]. By subjecting this single building block to a panel of different boronic acids, amines, or other nucleophiles in a parallel synthesizer, researchers can rapidly generate a collection of compounds bearing the pyrrolo[2,3-d]pyrimidine pharmacophore, which is known to be active against kinases such as JAK3 and SYK [2]. This approach bypasses the need to synthesize the dihalogenated core from scratch, significantly accelerating the early stages of drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.